1-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid
Description
1-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid is a heterocyclic compound featuring a fused tetrazolo-pyridazine ring system linked to a piperidine-4-carboxylic acid moiety. The tetrazolo[1,5-b]pyridazine component introduces a high nitrogen content, which is characteristic of energetic or bioactive compounds. Notably, commercial availability of this compound has been discontinued by CymitQuimica, as indicated by its discontinued status across all packaging sizes .
Properties
IUPAC Name |
1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2/c17-10(18)7-3-5-15(6-4-7)9-2-1-8-11-13-14-16(8)12-9/h1-2,7H,3-6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTWJKNOMOCPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NN3C(=NN=N3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949285-98-7 | |
| Record name | 1-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of appropriate precursors, such as hydrazine derivatives, in the presence of nitrous acid.
Formation of the Pyridazine Ring: The pyridazine ring is usually formed by the condensation of dihydropyridazine derivatives with appropriate reagents.
Coupling with Piperidine: The tetrazolo-pyridazine intermediate is then coupled with a piperidine derivative under suitable conditions to form the final product.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often using automated processes and advanced purification techniques.
Chemical Reactions Analysis
1-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dimethylformamide (DMF) and acetic acid. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The tetrazole and pyridazine rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid can be contextualized by comparing it to three closely related analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to .
Structural Variations and Implications
Heterocyclic Core Differences: The tetrazolo[1,5-b]pyridazine core in the target compound differs from the tetrazolo[1,5-a]pyrazine in CAS 1307025-38-2. Pyridazine (two adjacent nitrogen atoms) vs. Replacement of the tetrazolo group with a triazolo ring (CAS 950037-34-0) reduces nitrogen content but introduces a larger heterocycle, which may enhance steric effects and modify acidity (pKa 4.36) .
Physicochemical Properties: Melting points (MPs) of tetrazolo derivatives (e.g., 246–248°C for E-4d in ) are generally lower than triazolo analogs (e.g., 285–288°C for E-4c), suggesting that triazolo rings enhance crystalline packing .
Synthesis and Stability :
- highlights the use of ¹⁵N isotopic labeling and NMR to confirm cyclization in tetrazolo-triazine analogs, a technique that could resolve structural ambiguities in the target compound’s synthesis .
- The discontinuation of the target compound () may reflect challenges in synthesis, purification, or stability compared to the commercially available tetrazolo-pyrazine analog .
Research and Commercial Viability
- The tetrazolo-pyrazine derivative (CAS 1307025-38-2) remains accessible for research, with standardized analytical data (InChI, SMILES) facilitating reproducibility .
- In contrast, the discontinued status of the target compound limits its practical application, underscoring the importance of structural optimization for commercial viability .
Biological Activity
1-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure contributes to various biological activities, including anticancer properties and effects on specific molecular targets. This article reviews the biological activity of this compound, highlighting relevant studies and findings.
| Property | Value |
|---|---|
| Chemical Formula | C10H12N6O2 |
| Molecular Weight | 248.24 g/mol |
| IUPAC Name | 1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxylic acid |
| CAS Number | 949285-98-7 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The biological activity of 1-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid is primarily linked to its interaction with various cellular pathways. Studies suggest that it may exert its effects through:
- Caspase Activation : Inducing apoptosis via caspase enzyme pathways.
- Gene Expression Modulation : Up-regulating genes associated with apoptosis and cell cycle regulation such as BCL10 and GADD45A .
- Kinase Inhibition : Targeting kinases like AKT2 which are critical in cancer cell proliferation and survival.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. For example:
- In Vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines. It was shown to induce significant cell death through apoptosis mechanisms without causing DNA fragmentation typical of apoptotic cells .
- In Vivo Studies : Animal models treated with this compound displayed reduced tumor growth rates compared to control groups. This suggests a promising therapeutic application in cancer treatment.
Case Studies
Several case studies have highlighted the efficacy of related compounds in the tetrazole family:
- A study involving pyrazolo[4,3-e]tetrazolo derivatives demonstrated strong anticancer activity through mechanisms involving pro-apoptotic pathways and mitochondrial dysfunction in cancer cells .
- Another research focused on the structure-activity relationship (SAR) of similar compounds indicated that modifications at specific positions on the tetrazole ring could enhance biological activity and selectivity towards cancer cells .
Safety Profile
Despite its promising biological activities, safety assessments indicate potential hazards associated with the compound:
Q & A
What are the recommended synthetic routes for constructing the tetrazolo[1,5-b]pyridazine-piperidine core?
Basic
The core structure can be synthesized via cyclocondensation reactions. For example, pyrazole derivatives are often prepared using phenylhydrazine and diketones (e.g., ethyl acetoacetate) under reflux conditions . For the tetrazolo-pyridazine moiety, cyclization of nitriles with sodium azide in acidic media (e.g., HCl) is a common approach. Piperidine-4-carboxylic acid derivatives are typically functionalized via nucleophilic substitution or amide coupling .
How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Advanced
Optimization involves varying catalysts, solvents, and temperatures. For instance, trifluoroacetic acid (TFA) as a catalyst in toluene under reflux enhances cyclization efficiency for pyrazolo-pyridines . Chromatographic purification (e.g., silica gel column) and recrystallization (using ethanol/water mixtures) are critical for isolating high-purity products. Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation .
What spectroscopic methods are most reliable for confirming the structure of this compound?
Basic
Combined use of H NMR, C NMR, and IR spectroscopy is standard. H NMR identifies proton environments (e.g., piperidine CH groups at δ 2.5–3.5 ppm), while IR confirms carboxylic acid C=O stretches (~1700 cm). High-resolution mass spectrometry (HRMS) validates molecular weight . X-ray crystallography, though less common, provides definitive structural confirmation .
How should researchers design assays to evaluate the pharmacological activity of this compound?
Advanced
Begin with in vitro receptor-binding assays (e.g., radioligand displacement for GPCR targets) and enzyme inhibition studies (IC determination). For neuroactive compounds, electrophysiological assays on neuronal cultures or tissue preparations are recommended. In vivo models (e.g., rodent behavioral tests) should follow OECD guidelines, with dose-response curves and controls for metabolic stability .
How can conflicting data in biological activity studies be resolved?
Advanced
Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Reproduce experiments under standardized conditions (e.g., ATCC cell lines, controlled pH/temperature). Validate results using orthogonal methods: e.g., corroborate binding assays with functional cAMP assays. Statistical meta-analysis of multiple datasets can identify trends obscured by outliers .
What computational strategies predict the compound’s interaction with biological targets?
Advanced
Molecular docking (AutoDock Vina, Schrödinger Suite) models ligand-receptor binding. Molecular dynamics simulations (AMBER, GROMACS) assess stability of docked complexes over time. Quantitative structure-activity relationship (QSAR) models, trained on analogous tetrazolo-pyridazines, predict modifications to enhance affinity or selectivity .
What safety protocols are essential when handling this compound?
Basic
Use PPE (lab coat, nitrile gloves, safety goggles) and work in a fume hood. For powders, wear a P95 respirator to prevent inhalation. Store at 2–8°C in airtight containers to avoid degradation. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .
How can structural analogs be designed to explore structure-activity relationships (SAR)?
Advanced
Modify the tetrazole ring (e.g., substituents at position 1 or 3) or piperidine moiety (e.g., N-alkylation). Fluorination of the pyridazine ring (via electrophilic substitution) can enhance metabolic stability. Use parallel synthesis to generate libraries of analogs, followed by high-throughput screening .
What analytical techniques ensure batch-to-batch consistency in purity?
Basic
HPLC with UV detection (λ = 254 nm) and C18 columns quantifies purity (>97%). Residual solvents are analyzed via GC-MS, while elemental analysis (C, H, N) confirms stoichiometry. Karl Fischer titration determines water content .
How can researchers address stability issues during long-term storage?
Advanced
Lyophilize the compound and store under argon at -20°C to prevent hydrolysis or oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products. Use stabilizers like ascorbic acid (0.1% w/v) for aqueous formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
